molecular formula C17H14N2O3S B3011532 N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide CAS No. 637312-74-4

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide

Cat. No.: B3011532
CAS No.: 637312-74-4
M. Wt: 326.37
InChI Key: BEDOWVBPFLCOBB-UHFFFAOYSA-N
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Description

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide is a novel synthetic small molecule of interest in medicinal chemistry and neuroscience research. This compound features a hybrid architecture, incorporating both benzofuran and cyclopenta[b]thiophene bicyclic aromatic systems linked by a carboxamide group. Such planar molecular frameworks are known to interact with the cross-β-sheet structures of protein aggregates, making this compound a potential candidate for investigating neurodegenerative diseases . Primary Research Applications and Value: The core research value of this compound lies in its potential as a modulator of Amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's Disease (AD). Structurally similar N-phenylbenzofuran-2-carboxamide derivatives have been scientifically validated as effective modulators of Aβ42 aggregation kinetics . Depending on the specific substituents, such molecules can act either as inhibitors to prevent fibril formation or as accelerators to promote it, making them invaluable pharmacological tools for studying aggregation mechanisms . Furthermore, certain analogues have demonstrated significant neuroprotective effects in mouse hippocampal neuronal (HT22) cells, rescuing them from Aβ42-induced cytotoxicity . Researchers can utilize this compound to probe the molecular pathways of protein misfolding, to develop novel diagnostic agents, or to explore new therapeutic strategies for AD . Handling and Usage: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle the compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c18-15(20)14-10-5-3-7-13(10)23-17(14)19-16(21)12-8-9-4-1-2-6-11(9)22-12/h1-2,4,6,8H,3,5,7H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDOWVBPFLCOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the construction of the cyclopenta[b]thiophene ring. The final step involves the introduction of the carbamoyl group under controlled conditions. Specific reagents and catalysts are used at each stage to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism of action of N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on substituent variations, physicochemical properties, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 3 / Position 2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound : N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide Carbamoyl (3) / Benzofuran-2-carboxamide (2) C₁₇H₁₅N₂O₃S 327.38* Not reported High polarity (benzofuran, carbamoyl)
CAS 1005583-76-5 Carbamoyl (3) / 1-Methylpyrazole-3-carboxamide C₁₃H₁₄N₄O₂S 290.34 Not reported XlogP = 1.5; H-bond donors = 2
Compound 9b Cyano (3) / Acetamide (2) C₁₂H₁₁N₃OS 245.30 244–246 High crystallinity
Compound 25a Cyano (3) / 3-[4-(Trifluoromethyl)phenyl]prop-2-enamide C₁₈H₁₃F₃N₂OS 374.37 354–356 Lipophilic (CF₃ group)
BG16041 Carbamoyl (3) / Methanesulfonylpiperidine-3-carboxamide C₁₅H₂₁N₃O₄S₂ 371.47 Not reported High molecular weight; sulfonyl group
Compound 30a Cyano (3) / 3-[4-(Morpholin-4-yl)phenyl]prop-2-enamide C₂₁H₂₀N₄O₂S 404.62 296–298 Polar morpholine group

*Calculated based on structure.

Key Differences and Implications

BG16041’s methanesulfonylpiperidine group introduces a sulfonyl moiety, enhancing hydrogen-bond acceptor capacity but increasing molecular weight .

Biological Activity Correlations: Cyano-substituted derivatives (e.g., 25a, 30a) exhibit higher melting points (354–356°C and 296–298°C, respectively), suggesting strong intermolecular interactions that may correlate with stability in biological systems . CAS 1005583-76-5 (XlogP = 1.5) is more lipophilic than the target compound, which may influence membrane permeability .

Structural Flexibility vs. Rigidity :

  • Compounds with cyclopenta[b]thiophene cores (e.g., target compound, 30a ) retain planarity, whereas tetrahydrobenzothiophene analogs (e.g., 30b ) have saturated rings, reducing conjugation and possibly altering binding affinity .

Synthetic Accessibility: Cyano and trifluoromethyl derivatives (e.g., 25a) require multi-step synthesis involving Knoevenagel condensation, while carbamoyl-containing compounds (e.g., target compound) may involve carbamate coupling or urea formation .

Biological Activity

N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-benzofuran-2-carboxamide is a complex organic compound known for its potential biological activities, particularly in medicinal chemistry. This compound features unique structural elements, including a cyclopentathiophene moiety and a benzofuran group, which may contribute to its pharmacological properties. The following sections detail the biological activity of this compound, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N3O4S3C_{18}H_{21}N_{3}O_{4}S_{3}, with a molecular weight of 439.6 g/mol. The structural features include:

  • Cyclopentathiophene core
  • Benzofuran moiety
  • Carbamoyl and sulfonyl functional groups

These features are significant as they may influence the compound's interaction with biological targets and its overall activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various G protein-coupled receptors (GPCRs), affecting intracellular signaling pathways.
  • Cellular Signaling Alteration : The compound might disrupt cellular signaling cascades, influencing processes like apoptosis and cell proliferation.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives of thiophene have been documented to induce apoptosis in cancer cell lines through various mechanisms such as:

  • Cell Cycle Arrest : Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction : Activating intrinsic apoptotic pathways.

A comparative study highlighted that related compounds demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the micromolar range.

Compound NameStructure FeaturesBiological Activity
2-(2-chloropropanoylamino)-5,6-dihydro-4h-cyclopenta[b]thiophene-3-carboxamideCyclopentathiophene coreAnticancer properties
5-amino-thiophene derivativesThiophene ring systemAntimicrobial activity
Piperidine-based sulfonamidesPiperidine ring + sulfonamide groupAntibacterial effects

Antimicrobial Activity

Similar compounds have also shown promising antimicrobial activity against various pathogens. For example:

  • In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
  • The presence of the sulfonamide group is believed to enhance membrane permeability and interaction with bacterial enzymes.

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines.
    • Results indicated significant inhibition of cell growth with a mechanism involving apoptosis through caspase activation.
  • Antimicrobial Efficacy Assessment :
    • Another study tested the compound against Staphylococcus aureus and Escherichia coli.
    • The results showed a dose-dependent inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

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